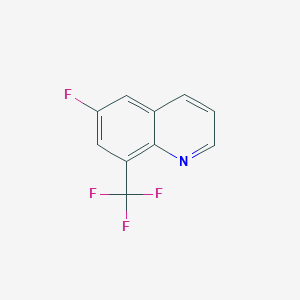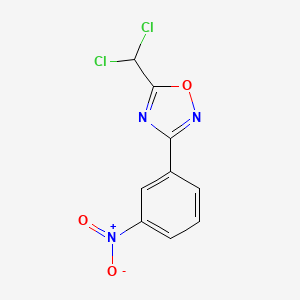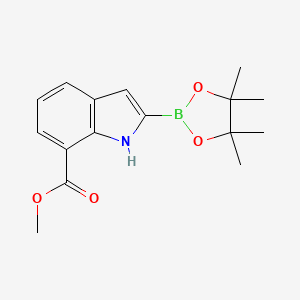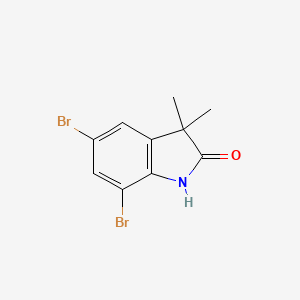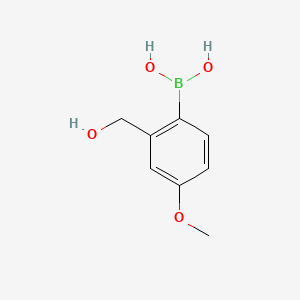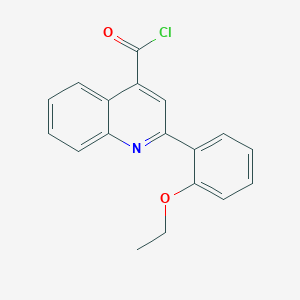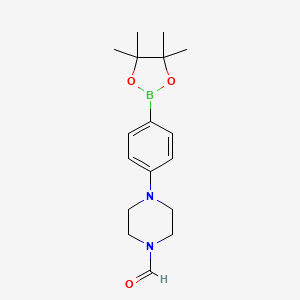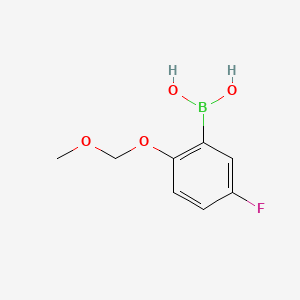
5-フルオロ-2-(メトキシメトキシ)フェニルボロン酸
概要
説明
“5-Fluoro-2-(methoxymethoxy)phenylboronic acid” is a chemical compound with the CAS Number: 488713-34-4 . It has a molecular weight of 199.97 . The IUPAC name for this compound is 5-fluoro-2-(methoxymethoxy)phenylboronic acid .
Molecular Structure Analysis
The molecular formula of “5-Fluoro-2-(methoxymethoxy)phenylboronic acid” is C8H10BFO4 . The InChI code for this compound is 1S/C8H10BFO4/c1-13-5-14-8-3-2-6 (10)4-7 (8)9 (11)12/h2-4,11-12H,5H2,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “5-Fluoro-2-(methoxymethoxy)phenylboronic acid” are not detailed in the sources I found, boronic acids are generally known to participate in various types of reactions. For instance, they are used in Suzuki couplings .
Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It has a molecular weight of 199.97 g/mol . The compound has a topological polar surface area of 49.7 Ų .
科学的研究の応用
蛍光イメージング
5-フルオロ-2-(メトキシメトキシ)フェニルボロン酸: は、特に癌の診断と腫瘍の標的化において、蛍光イメージングに使用されます。 この化合物のボロン酸部分は、癌細胞の表面にあるグリカンに結合でき、細胞内への取り込みを強化し、アクティブターゲティングを実現します 。この特異性は、腫瘍を正常組織と区別するために不可欠であり、イメージングにおける特異性と感度を高めます。
腫瘍治療
腫瘍治療の分野では、このフェニルボロン酸誘導体は有望な結果を示しています。 これは、化学療法、遺伝子治療、光線療法、免疫療法のための機能性化学物質に組み込むことができます 。癌細胞を特異的に標的化する能力は、より効果的な治療戦略を開発するための貴重なツールとなります。
センシングアプリケーション
この化合物のボロン酸基は、ジオールやルイス塩基と相互作用するため、センシングアプリケーションに適しています。 これは、均一アッセイと不均一検出の両方で使用でき、生物学的マーカーや環境汚染物質の検出が含まれます .
生物学的ラベリングとタンパク質操作
反応性のボロン酸基があるため、5-フルオロ-2-(メトキシメトキシ)フェニルボロン酸は、生物学的ラベリングとタンパク質操作に使用できます。 これには、タンパク質の修飾と、研究目的のための新しい生化学的ツールの開発が含まれます .
グルコース感受性ポリマー
この化合物の興味深いアプリケーションは、グルコース感受性ポリマーの作成です。 これらのポリマーは、糖尿病治療における自己調節インスリン放出に使用でき、治療薬と診断薬の両方の役割を果たします .
創傷治癒と腫瘍標的化
この化合物は、創傷治癒と腫瘍標的化において注目すべきアプリケーションを持っています。 特定の生物学的プロセスを標的とするコンジュゲート内で機能する能力は、高度な創傷ケア製品と標的型癌療法の潜在的な候補となります .
Safety and Hazards
作用機序
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in cross-coupling reactions, such as the suzuki-miyaura coupling . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a base and a palladium catalyst to form biaryl compounds .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical pathways due to their ability to form boronate esters with diols, a functional group present in many biological molecules .
Pharmacokinetics
The compound is a solid at room temperature and is stored in an inert atmosphere at 2-8°c for stability . These properties may influence its bioavailability.
Result of Action
The compound’s ability to participate in cross-coupling reactions suggests it could be used to synthesize a variety of biologically active compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound’s reactivity in cross-coupling reactions may be influenced by factors such as temperature, pH, and the presence of a suitable catalyst .
生化学分析
Biochemical Properties
5-Fluoro-2-(methoxymethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial in enzyme inhibition studies, where 5-Fluoro-2-(methoxymethoxy)phenylboronic acid can act as an inhibitor by binding to the active sites of enzymes .
Cellular Effects
The effects of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid on various types of cells and cellular processes have been studied to understand its potential applications in cell biology and pharmacology. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Fluoro-2-(methoxymethoxy)phenylboronic acid can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events .
Molecular Mechanism
At the molecular level, 5-Fluoro-2-(methoxymethoxy)phenylboronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group of this compound can form covalent bonds with serine and threonine residues in proteins, leading to enzyme inhibition or activation. Additionally, 5-Fluoro-2-(methoxymethoxy)phenylboronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may undergo hydrolysis or oxidation over extended periods. Long-term studies have shown that 5-Fluoro-2-(methoxymethoxy)phenylboronic acid can have sustained effects on cellular function, with potential implications for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, 5-Fluoro-2-(methoxymethoxy)phenylboronic acid may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that careful dosage optimization is necessary for therapeutic applications .
Metabolic Pathways
5-Fluoro-2-(methoxymethoxy)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. The metabolic flux and levels of metabolites can be influenced by the presence of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid, highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cells, 5-Fluoro-2-(methoxymethoxy)phenylboronic acid can localize to specific cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid is critical for its activity and function. This compound can be targeted to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, 5-Fluoro-2-(methoxymethoxy)phenylboronic acid may accumulate in the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with local biomolecules and influences cellular processes .
特性
IUPAC Name |
[5-fluoro-2-(methoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-5-14-8-3-2-6(10)4-7(8)9(11)12/h2-4,11-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHIODVERFMLIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675327 | |
| Record name | [5-Fluoro-2-(methoxymethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488713-34-4 | |
| Record name | [5-Fluoro-2-(methoxymethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 7-isobutyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393469.png)

